

# Spectroscopic Profile of 2-Hydroxycinnamaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxycinnamaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxycinnamaldehyde** (also known as o-hydroxycinnamaldehyde), a naturally occurring phenolic compound with significant interest in medicinal chemistry and drug development. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for its identification, characterization, and application in research.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-Hydroxycinnamaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **2-Hydroxycinnamaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.68	d	7.8	H-9 (Aldehyde)
7.74	d	16.0	H-7
7.50-7.45	m	H-4, H-6	H-8
6.95-6.85	m	H-3, H-5	
6.88	dd	16.0, 7.8	
~5.8 (broad s)	s	OH	

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **2-Hydroxycinnamaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
194.4	C-9 (C=O)
157.0	C-2
153.1	C-7
134.0	C-4
131.2	C-6
128.7	C-8
122.0	C-1
120.5	C-5
116.5	C-3

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Hydroxycinnamaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic and vinylic)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1620	Strong	C=C stretch (vinylic)
~1580, ~1490	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenolic)
~970	Strong	C-H bend (trans-vinylic)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Hydroxycinnamaldehyde**

m/z	Relative Intensity	Assignment
148	High	[M] <sup>+</sup> (Molecular Ion)
147	High	[M-H] <sup>+</sup>
119	Medium	[M-CHO] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	Low	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Synthesis of (E)-2-Hydroxycinnamaldehyde

(E)-**2-Hydroxycinnamaldehyde** can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and acetaldehyde in the presence of a base, followed by purification using silica gel chromatography[1].

## NMR Spectroscopy

A sample of **2-Hydroxycinnamaldehyde** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or chloroform- $d$  ( $CDCl_3$ ), to a concentration of approximately 5-10 mg/mL.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum of solid **2-Hydroxycinnamaldehyde** is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied. The spectrum is recorded in the range of 4000-400  $cm^{-1}$ .

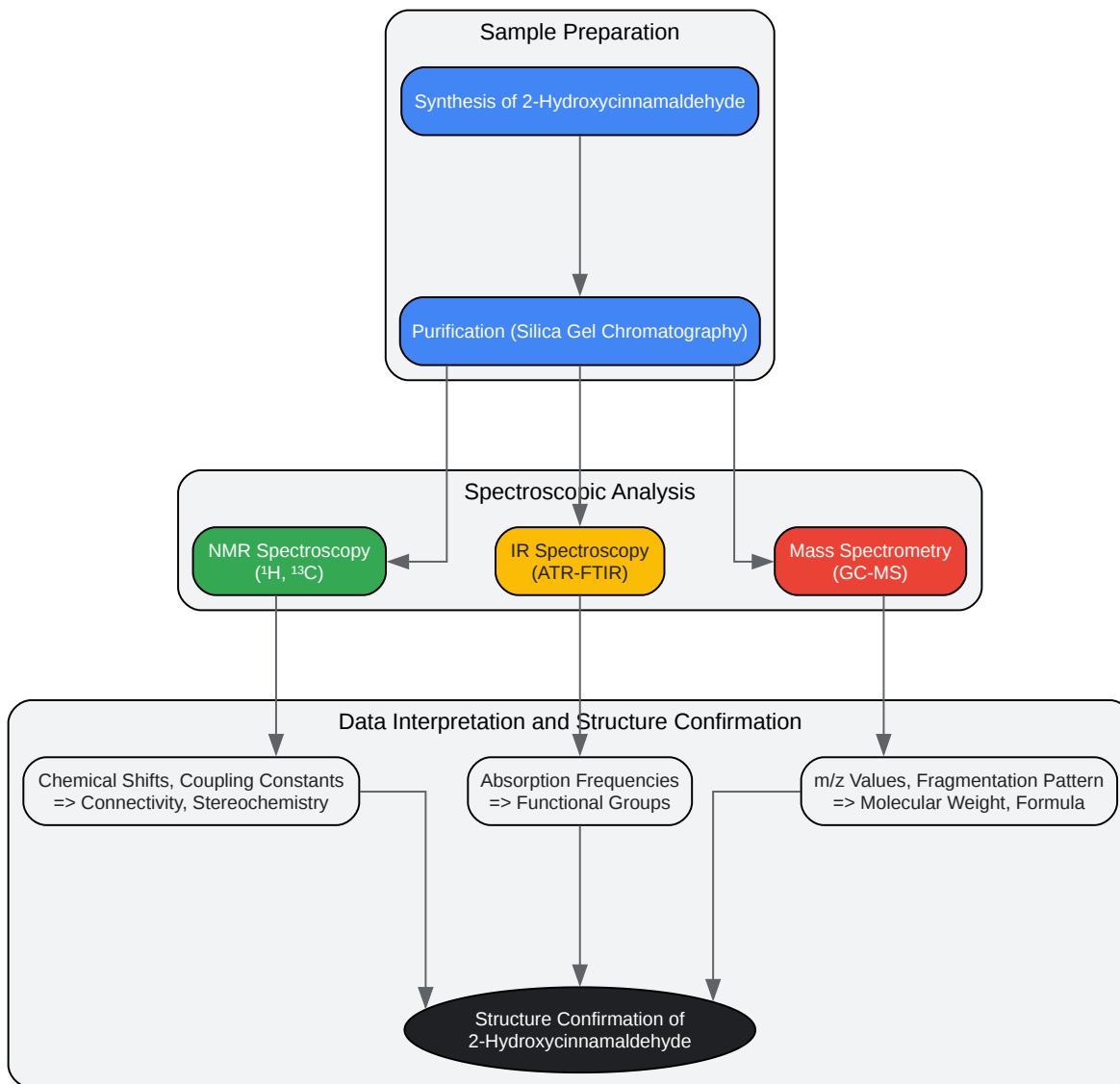
## Mass Spectrometry (MS)

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer, such as a quadrupole.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Hydroxycinnamaldehyde**.

## Workflow for Spectroscopic Analysis of 2-Hydroxycinnamaldehyde

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## References

- 1. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from *Curcuma maderaspatana* to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
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